molecular formula C20H22N2O2S2 B2897031 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 2034594-89-1

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2897031
CAS No.: 2034594-89-1
M. Wt: 386.53
InChI Key: QISXIXWIVWCSDL-UHFFFAOYSA-N
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Description

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C20H22N2O2S2 and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea is a compound that may be involved in various synthetic and chemical reactivity studies due to its structural components. For instance, directed lithiation of similar N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea compounds has shown that they can be doubly lithiated at low temperatures, leading to high yields of substituted products through reactions with various electrophiles. This process highlights the compound's utility in organic synthesis and the creation of diverse chemical entities (Smith, El‐Hiti, & Alshammari, 2013).

Biochemical Evaluation and Potential Therapeutic Uses

Compounds with similar urea structures have been assessed for their biochemical properties, including antiacetylcholinesterase activity. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize spacer length and test compounds with greater conformational flexibility, showing that these compounds could have significant inhibitory activities. This suggests potential therapeutic applications in treating conditions related to acetylcholine neurotransmission (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Environmental and Analytical Chemistry

In the environmental and analytical chemistry domain, derivatives of N-methylurea, such as maloran, have been studied for their degradation in soil, demonstrating the importance of understanding the environmental fate of such compounds. This knowledge aids in assessing the ecological impact of herbicides and related chemical agents, further indicating the scientific interest in studying the behavior and transformation of urea derivatives in environmental settings (Katz & Strusz, 1968).

Advanced Material Science Applications

Additionally, compounds bearing similarity in structural features have been explored for applications in advanced material sciences, such as in the development of hole-transporting materials (HTMs) for perovskite solar cells. Thiophene cores with arylamine side groups, resembling the bithiophene structure in the queried compound, have shown promising results, underscoring the potential of such molecular frameworks in enhancing the efficiency of solar energy conversion technologies (Li, Fu, Boix, Wong, Hagfeldt, Grätzel, Mhaisalkar, & Grimsdale, 2014).

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-24-17-4-2-15(3-5-17)8-11-21-20(23)22-12-9-18-6-7-19(26-18)16-10-13-25-14-16/h2-7,10,13-14H,8-9,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISXIXWIVWCSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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